pseudopterosin A

Beschreibung

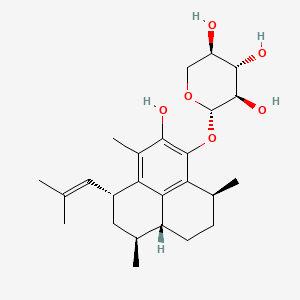

Structure

3D Structure

Eigenschaften

CAS-Nummer |

104855-20-1 |

|---|---|

Molekularformel |

C25H36O6 |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C25H36O6/c1-11(2)8-15-9-13(4)16-7-6-12(3)18-20(16)19(15)14(5)21(27)24(18)31-25-23(29)22(28)17(26)10-30-25/h8,12-13,15-17,22-23,25-29H,6-7,9-10H2,1-5H3/t12-,13-,15-,16+,17+,22-,23+,25-/m0/s1 |

InChI-Schlüssel |

DBGVVIGAVAIWRU-GYGPFBJXSA-N |

SMILES |

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)O)C)C=C(C)C)C |

Isomerische SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)C)C=C(C)C)C |

Kanonische SMILES |

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)O)C)C=C(C)C)C |

Synonyme |

OAS-1000 pseudopterosin A pseudopterosin B pseudopterosin C pseudopterosin D pseudopterosin E pseudopterosins |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Origin

Elucidation of the Pseudopterosin A Biosynthetic Route

The pathway to this compound has been meticulously mapped out through radiolabeling studies, NMR-guided investigations, and the characterization of key enzymes. upeikerrlab.caoup.com These efforts have revealed a multi-step process that transforms a linear precursor into the final, complex natural product.

Precursor Identification and Isoprenoid Pathway Involvement

The biosynthesis of this compound originates from the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). upeikerrlab.cawikipedia.orgresearchgate.net This precursor is a product of the isoprenoid pathway, which is responsible for the synthesis of a vast array of natural products. google.com The involvement of GGPP was confirmed through radiolabeling experiments, which demonstrated its incorporation into the pseudopterosin structure. upeikerrlab.canih.gov The initial and crucial step in the pathway is the cyclization of this linear polyprenyl diphosphate. upeikerrlab.ca

Key Enzymatic Transformations in Diterpene Cyclization

The transformation of GGPP into the characteristic carbon skeleton of the pseudopterosins is catalyzed by a diterpene cyclase known as elisabethatriene (B1243429) synthase. upeikerrlab.cawikipedia.org This enzyme facilitates the cyclization of GGPP to form elisabethatriene, the first dedicated intermediate in the biosynthetic pathway. upeikerrlab.cawikipedia.orgacs.org The purification of elisabethatriene synthase to homogeneity was a significant milestone in understanding this process. upeikerrlab.caupeikerrlab.canih.gov The proposed mechanism involves the formation of a ten-membered ring followed by a hydride migration to create the bicyclic system. wikipedia.org An alternative hypothesis suggests the initial formation of a six-membered ring. wikipedia.org

Post-Cyclization Modifications and Oxygenation Steps

Following the initial cyclization, the hydrocarbon elisabethatriene undergoes a series of modifications. researchgate.net A key step is its aromatization to form erogorgiaene (B1241737). wikipedia.orgresearchgate.netoup.com This transformation has been confirmed through biosynthetic experiments showing the conversion of erogorgiaene into pseudopterosins A–D. researchgate.netnih.gov Subsequent steps involve two successive oxidations to yield 7,8-dihydroxyerogorgiaene. oup.comoup.com This is followed by glycosylation, affording a seco-pseudopterosin which serves as a key intermediate. oup.comoup.com A final dehydrogenation leads to the formation of amphilectosins, which then undergo ring closure to produce the final pseudopterosin structure. oup.comrsc.org Recent research has identified a unique class of multifunctional cytochrome P450 enzymes that catalyze a cascade of these oxidative reactions, converting elisabethatriene to the pseudopterosin aglycone, 7,8-dihydroxyerogorgiaene. acs.orgacs.org

Genetic Basis for this compound Biosynthesis

The intricate enzymatic steps leading to this compound are encoded by a specific set of genes within the producing organism. The identification and characterization of these genes provide a deeper understanding of how this complex molecule is synthesized and regulated.

Identification and Characterization of Biosynthetic Gene Clusters

Recent advances in genomics have led to the discovery of biosynthetic gene clusters (BGCs) responsible for the production of terpenes in corals. acs.orgnih.gov These clusters contain the genes encoding the necessary enzymes, such as terpene cyclases and cytochrome P450s, in close proximity on the chromosome. acs.orgnih.gov In the case of pseudopterosin biosynthesis, a gene cluster has been identified that includes the gene for elisabethatriene synthase (a terpene cyclase) and a tandemly duplicated cytochrome P450 gene. acs.org This colocalization of genes supports the coordinated expression of the enzymes required for the biosynthetic pathway. acs.org The identification of these BGCs in the animal genome challenges the long-held belief that such complex natural products in marine invertebrates are solely produced by symbiotic microbes. escholarship.org

Gene Expression and Regulation Studies in Producing Organisms

Studies on gene expression have provided insights into the regulation of pseudopterosin biosynthesis. The identification of the relevant genes has been a significant challenge, with the transcriptome of a producing organism like Heliopora coerulea containing numerous cytochrome P450 genes. acs.org The discovery of colocalized terpene cyclase and cytochrome P450 genes within a BGC provided a crucial method for prioritizing which genes to study. acs.org The expression of these coral genes in a heterologous host, such as Saccharomyces cerevisiae (yeast), has been instrumental in characterizing the function of the encoded enzymes and probing the mechanism of the oxidative cascade. acs.orgacs.org This approach has confirmed that a single multifunctional P450 enzyme is sufficient to catalyze the conversion of elisabethatriene to an advanced intermediate, 7,8-dihydroxyerogorgiaene. acs.org Further research into the regulatory elements controlling the expression of these gene clusters will provide a more complete picture of how pseudopterosin production is controlled within the coral.

| Compound Name |

| This compound |

| Geranylgeranyl diphosphate |

| Elisabethatriene |

| Erogorgiaene |

| 7,8-dihydroxyerogorgiaene |

| Amphilectosins |

| Seco-pseudopterosin |

| Enzyme Name |

| Elisabethatriene synthase |

| Cytochrome P450 |

Microbial Symbionts and this compound Production

The biosynthesis of pseudopterosins, complex diterpene glycosides found in the Caribbean sea whip Antillogorgia elisabethae (formerly Pseudopterogorgia elisabethae), has been a subject of significant scientific inquiry. bioline.org.brupeikerrlab.ca Evidence strongly suggests that the production of these potent anti-inflammatory compounds is not undertaken by the coral host itself, but rather by its microbial symbionts. bioline.org.brnih.gov

Role of Dinoflagellate Symbionts (e.g., Symbiodinium sp.) in Biosynthesis

Research has pinpointed symbiotic dinoflagellates of the genus Symbiodinium as the primary producers of pseudopterosins. nih.govrsc.org These photosynthetic algae, commonly known as zooxanthellae, reside within the tissues of the host coral in a mutualistic relationship. int-res.com Studies involving the isolation and analysis of these symbionts have revealed that they contain the necessary biosynthetic machinery for pseudopterosin production. rsc.orgint-res.com

Experiments using radiolabeled precursors have provided direct evidence for the symbiont's role. When isolated Symbiodinium sp. cells were incubated with 14C-labeled sodium bicarbonate, they produced radiolabeled this compound (PsA) and pseudopterosin C (PsC). google.com This indicates that the symbionts are capable of fixing inorganic carbon and incorporating it into the complex pseudopterosin structure. google.com Further studies have shown that cell-free extracts from these dinoflagellates can convert 3H-labeled geranylgeranyl diphosphate, a known precursor in terpene biosynthesis, into labeled PsA and PsC. google.com

The concentration of pseudopterosins has been found to be significantly higher within the purified symbiont cells compared to the intact coral tissue, further supporting the hypothesis that the dinoflagellates are the site of synthesis. int-res.comresearchgate.net One analysis revealed that pseudopterosins constituted 11% of the lipid extract from purified Symbiodinium sp. cells, compared to 5% in the lipid extract of the entire coral specimen. researchgate.net

Investigation of Host versus Symbiont Contributions to Production

The question of whether the coral host contributes to any part of the pseudopterosin biosynthetic pathway has been a point of discussion. int-res.comresearchgate.net While the evidence strongly implicates the symbiont as the primary producer, the possibility of a collaborative effort between the host and symbiont was initially considered. google.com However, research has demonstrated that Symbiodinium spp. can produce pseudopterosins independently of the host. google.com

The ability to isolate and culture the symbionts has been crucial in these investigations. bioline.org.br Studies on freshly isolated symbionts, as well as those maintained in culture, have shown their capacity for pseudopterosin synthesis. google.com This suggests that the entire biosynthetic pathway, from basic precursors to the final glycosylated diterpenes, is contained within the dinoflagellate. int-res.com

While the host's direct involvement in the synthesis appears to be minimal to non-existent, it provides the essential environment and inorganic nutrients that the symbionts require for their metabolic activities, including the production of these complex natural products. int-res.com The debate over the precise contributions of host versus symbiont has been largely settled in favor of the symbiont being the biosynthetic powerhouse for pseudopterosins. rsc.orgacs.org However, recent research has also identified terpene cyclase genes encoded in the genomes of some corals, challenging the long-held belief that all such compounds in corals are of microbial origin. acs.org Despite this, for pseudopterosins, the evidence remains overwhelmingly in favor of the Symbiodinium symbiont as the producer.

Molecular and Cellular Mechanisms of Biological Activities

Anti-inflammatory Action Mechanisms

Pseudopterosin A, a diterpene glycoside isolated from the marine gorgonian Antillogorgia elisabethae (synonym Pseudopterogorgia elisabethae), exhibits potent anti-inflammatory properties through a multi-faceted approach at the molecular and cellular level. Its mechanisms involve the modulation of key signaling pathways, inhibition of inflammatory mediators, and regulation of cytokine production.

A primary mechanism of this compound's anti-inflammatory effect is its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.govcornell.edunih.gov This pathway is a critical regulator of inflammatory responses. wjgnet.com this compound has been shown to block the phosphorylation of the p65 subunit of NF-κB and its inhibitor, IκBα, in both leukemia and breast cancer cells. nih.govnih.gov This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes. nih.govcornell.edunih.gov Studies have demonstrated that this compound-D can attenuate NF-κB activation induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) in human monocytic THP-1 cells and MDA-MB-231 triple-negative breast cancer cells by stabilizing IκBα. mdpi.com Furthermore, pseudopterosins have been shown to block the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, another crucial inflammatory signaling route. uni-duesseldorf.de

This compound interferes with the arachidonic acid cascade, a key process in the generation of inflammatory mediators. It has been found to inhibit phospholipase A2 (PLA2), the enzyme that releases arachidonic acid from cell membranes. mdpi.comnih.govgla.ac.uk Specifically, this compound inhibits pancreatic PLA2 and shows selectivity for human neutrophil-PLA2. mdpi.com By inhibiting PLA2, this compound effectively reduces the substrate available for downstream enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). nih.govgla.ac.uk Although direct, potent inhibition of COX-2 and 5-LO by this compound itself is less pronounced, its upstream action on PLA2 significantly curtails the production of prostaglandins (B1171923) and leukotrienes. mdpi.comnih.gov For instance, in zymosan-stimulated murine peritoneal macrophages, this compound inhibited the production of prostaglandin (B15479496) E2 (PGE2) and leukotriene C4 (LTC4). nih.gov A methylated derivative, methopterosin, has been shown to inhibit cyclooxygenase-1 (COX-1) and 5-LO, though at relatively high concentrations. mdpi.com

As a consequence of its inhibitory effects on signaling pathways like NF-κB, this compound significantly reduces the production and release of several pro-inflammatory cytokines and chemokines. nih.govnih.gov In studies involving THP-1 monocytic leukemia cells and MDA-MB-231 breast cancer cells, this compound treatment led to a marked decrease in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.net Specifically, in THP-1 cells, this compound reduced TNF-α release by at least 47%, IL-6 by 50%, and MCP-1 by 73%. nih.gov In MDA-MB-231 cells, the reductions were even more substantial for some cytokines, with an 85% decrease in MCP-1, 75% in TNF-α, and 38% in IL-6. nih.gov It also effectively blocks cytokine expression induced by conditioned media in both cell lines, indicating its ability to disrupt inflammatory communication between cells. nih.govnih.gov

A significant finding in the mechanism of this compound is its interaction with the glucocorticoid receptor (GR). nih.govcornell.edunih.gov Research indicates that this compound induces the nuclear translocation of the GRα. nih.govmdpi.com This activation of the GR is crucial for its anti-inflammatory effects, as knocking down the GR negates the ability of this compound to block cytokine expression. nih.govcornell.edunih.gov It is hypothesized that pseudopterosins inhibit NF-κB through the activation of the GR, a mechanism that shares similarities with synthetic corticosteroids. nih.govmdpi.com This agonistic activity on the GRα leads to the suppression of NF-κB target genes, providing a clear receptor-mediated pathway for its anti-inflammatory actions. nih.gov

Effects on Cytokine and Chemokine Production (e.g., IL-6, TNFα, MCP-1)

Antineoplastic and Cytotoxic Mechanisms in Cell Lines

Beyond its anti-inflammatory properties, this compound has demonstrated potential as an anticancer agent, exhibiting cytotoxic effects and inducing programmed cell death in various cancer cell lines.

This compound has been shown to possess cytotoxic activity against several cancer cell lines. researchgate.net In the context of breast cancer, particularly triple-negative breast cancer (TNBC), this compound inhibits cell proliferation and invasion. nih.govresearchgate.net This antiproliferative effect is also linked to its agonistic activity on the glucocorticoid receptor α (GRα). nih.gov When GRα expression is reduced, the antiproliferative effects of this compound are significantly diminished. nih.gov

In prostate cancer cell lines such as PC-3, DU145, and LNCaP, certain marine-derived compounds, including those from the same class as pseudopterosins, have been shown to induce cytotoxicity through multiple mechanisms. nih.govresearchgate.net These mechanisms include the induction of apoptosis, characterized by events like DNA fragmentation and caspase activation, as well as cell cycle arrest, often at the G2/M or G1 phase. nih.govresearchgate.netmdpi.com While direct studies on this compound's induction of apoptosis in prostate cancer are part of a broader investigation into marine compounds, the established cytotoxic and anti-proliferative activities in other cancer types like breast cancer suggest a similar potential. nih.govresearchgate.netmdpi.com

Interactive Data Tables

Table 1: Effect of this compound on Cytokine and Chemokine Release

| Cell Line | Cytokine/Chemokine | Treatment | % Reduction | Reference |

| THP-1 (monocytic leukemia) | TNF-α | This compound | ≥ 47% | nih.gov |

| THP-1 (monocytic leukemia) | IL-6 | This compound | 50% | nih.gov |

| THP-1 (monocytic leukemia) | MCP-1 | This compound | 73% | nih.gov |

| MDA-MB-231 (breast cancer) | TNF-α | This compound | 75% | nih.gov |

| MDA-MB-231 (breast cancer) | IL-6 | This compound | 38% | nih.gov |

| MDA-MB-231 (breast cancer) | MCP-1 | This compound | 85% | nih.gov |

Table 2: Inhibitory Activity of this compound on Inflammatory Mediators

| Target | Cell/System | Effect | IC50 | Reference |

| Phospholipase A2 (PLA2) | Pancreatic, Human Neutrophil | Inhibition | Not specified | mdpi.com |

| Prostaglandin E2 (PGE2) | Zymosan-stimulated murine peritoneal macrophages | Inhibition | 4 µM | nih.gov |

| Leukotriene C4 (LTC4) | Zymosan-stimulated murine peritoneal macrophages | Inhibition | 1 µM | nih.gov |

Modulation of Oncogenic Signaling Pathways

This compound has demonstrated the ability to modulate key signaling pathways implicated in cancer development and progression. A significant mechanism of action is its interference with the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses and cellular proliferation. nih.govnih.gov

Research has shown that pseudopterosins can inhibit the phosphorylation of p65 and IκB, which are key components of the NF-κB pathway. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNFα), and monocyte chemotactic protein 1 (MCP-1). nih.gov In triple-negative breast cancer (TNBC) cells, pseudopterosin treatment has been found to inhibit constitutive NF-κB activity. nih.gov This effect is mediated through the activation of the glucocorticoid receptor α (GRα), which can physically interact with and suppress the activity of NF-κB. nih.govnih.gov The activation of GRα by pseudopterosin leads to the translocation of GRα and subsequent inhibition of NF-κB signaling. researchgate.net

Studies on prostate cancer cell lines have also highlighted the role of pseudopterosins in modulating oncogenic pathways. Treatment of PC-3 prostate cancer cells with Pseudopterosin H, a related compound, led to a downregulation of intracellular reactive oxygen species (ROS). researchgate.netmedcraveonline.com Oxidative stress, characterized by elevated ROS levels, is known to contribute to cancer progression by damaging cellular components. researchgate.net

The PI3K/AKT pathway, frequently activated in various cancers, including prostate cancer, is another target of interest. frontiersin.org While direct modulation of the PI3K/AKT pathway by this compound is still under investigation, its influence on upstream regulators and interconnected pathways like NF-κB suggests a potential indirect role.

Table 1: Effects of this compound on Oncogenic Signaling Pathways

| Pathway | Target | Effect | Cell Line |

|---|---|---|---|

| NF-κB | Inhibition of p65 and IκB phosphorylation | Reduced pro-inflammatory cytokine release (IL-6, TNFα, MCP-1) | THP-1 (monocytic leukemia), MDA-MB-231 (triple-negative breast cancer) nih.gov |

| NF-κB | Inhibition of constitutive activity | Anti-proliferative and anti-invasive effects | MDA-MB-231 (triple-negative breast cancer) nih.gov |

| Glucocorticoid Receptor (GRα) | Agonist | Inhibition of NF-κB signaling | MDA-MB-231 (triple-negative breast cancer) nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Downregulation | Reduction of oxidative stress | PC-3 (prostate cancer) researchgate.netmedcraveonline.com |

Anti-Angiogenic and Anti-Metastatic Activities in vitro

This compound and its derivatives have shown promise in inhibiting angiogenesis and metastasis, two critical processes in tumor growth and spread.

In vitro studies using human umbilical vein endothelial cells (HUVEC), a model for angiogenesis, have demonstrated that a specific formulation of this compound can stimulate cell proliferation at low concentrations, an effect that could be relevant in the context of wound healing. ucsb.eduscienceopen.com However, at higher concentrations, pseudopterosins have been shown to possess cytotoxic and anti-proliferative effects against cancer cells, which could indirectly inhibit angiogenesis by reducing the source of pro-angiogenic factors. researchgate.netmedcraveonline.com For instance, treatment with Pseudopterosin H reduced the viability of PC-3 prostate cancer cells by inducing apoptosis. researchgate.netmedcraveonline.com

The anti-invasive properties of pseudopterosins have been observed in 3D tumor spheroid models of triple-negative breast cancer. nih.gov Pseudopterosin was able to inhibit the invasion of MDA-MB-231 tumor spheroids into an extracellular-like matrix. nih.gov This anti-invasive effect was linked to the agonistic activity of pseudopterosin on the glucocorticoid receptor α (GRα), as knockdown of GRα increased the invasive ability of the cells. nih.gov Furthermore, other marine-derived terpenes have been shown to inhibit the migration and invasion of various cancer cell lines, suggesting a common mechanism among this class of compounds. umh.es

Interactions with Specific Cellular Targets (e.g., microtubules, kinases)

The molecular interactions of this compound with specific cellular targets are key to understanding its biological activities. While it is not a classic microtubule-targeting agent in the same vein as paclitaxel (B517696) or vinca (B1221190) alkaloids, some studies have explored its influence on microtubule-related processes. mdpi.comresearchgate.net However, the primary anti-inflammatory mechanism of pseudopterosins does not appear to involve direct interaction with tubulin. upeikerrlab.ca

A more defined interaction has been identified with certain kinases. Molecular docking and simulation studies have suggested that isopseudopterosin E and seco-pseudopterosin A, structurally related to this compound, can bind to the active sites of Janus kinase 1 (JAK1). nih.gov This binding is comparable to that of approved JAK inhibitors, suggesting a potential mechanism for the anti-inflammatory effects of these compounds. nih.gov The JAK/STAT signaling pathway is crucial in mediating inflammatory responses and is a validated target in various diseases.

Furthermore, this compound has been shown to induce the phosphorylation of protein kinase B (Akt), which is a key component of the PI3K/Akt signaling pathway. ucsb.edu This activation can lead to cell proliferation, an effect observed in HUVEC cells. ucsb.edu This highlights the context-dependent nature of this compound's effects, where it can promote proliferation in normal endothelial cells while exhibiting cytotoxic effects in cancer cells.

Other Investigated Biological Activities

Beyond its anti-cancer properties, this compound has been investigated for a range of other biological activities.

This compound has demonstrated significant neuroprotective properties, particularly in the context of oxidative stress. researchgate.netnih.govmdpi.com Studies using the fruit fly, Drosophila melanogaster, have shown that oxidative stress leads to a rapid decline in neuronal activity and loss of synaptic transmission. researchgate.netnih.govnih.gov this compound was found to mitigate this effect by prolonging synaptic transmission, thereby promoting functional tolerance to oxidative stress. researchgate.netnih.govnih.gov

The mechanism of this neuroprotection appears to be distinct from simple antioxidant scavenging activity. mdpi.com It is hypothesized that this compound may act on cellular membrane receptors, such as G protein-coupled receptors, to exert its effects. evitachem.com Furthermore, studies have shown that this compound can cross the blood-brain barrier in mice, suggesting its potential as a centrally acting neuromodulatory agent. researchgate.netnih.gov The ability of this compound to protect synaptic function during oxidative insults highlights its therapeutic potential for neurodegenerative diseases where oxidative stress is a contributing factor. researchgate.netnih.gov

Pseudopterosins have been reported to possess antiviral activity. nih.govmbimph.com Research has indicated that pseudopterosin exhibits potent activity against the herpes simplex virus (HSV) by inhibiting its replication. mbimph.com The proposed mechanism involves the disruption of the virus's ability to synthesize essential proteins. mbimph.com Other related marine natural products have also shown antiviral effects, suggesting a broader potential for this class of compounds in antiviral drug discovery. mbimph.com

This compound and its derivatives have demonstrated antimicrobial activity against a range of eukaryotic and prokaryotic organisms. nih.govutadeo.edu.conih.gov

Studies have shown that pseudopterosins exhibit selective activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, while being largely inactive against Gram-negative bacteria and yeast. nih.govnih.gov This selectivity is likely due to the structural differences in the cell walls of these microorganisms. nih.gov The lipopolysaccharide outer membrane of Gram-negative bacteria can act as a barrier to many antimicrobial agents. nih.gov

In addition to bacteria, pseudopterosins have shown activity against the eukaryotic parasite Candida albicans. utadeo.edu.conih.gov The antimicrobial activity of pseudopterosins, coupled with their anti-inflammatory properties, makes them interesting candidates for the development of new therapeutic agents for infectious and inflammatory diseases. Some studies have also investigated their activity against Mycobacterium tuberculosis. researchgate.net

Table 2: Antimicrobial Spectrum of Pseudopterosins

| Organism Type | Species | Activity | Reference |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Active | nih.govnih.gov |

| Gram-positive Bacteria | Enterococcus faecalis | Active | nih.govnih.gov |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Inactive | nih.gov |

| Yeast | Candida albicans | Active | utadeo.edu.conih.gov |

| Mycobacteria | Mycobacterium tuberculosis | Active (some derivatives) | researchgate.net |

Total Synthesis and Chemical Derivatization

Strategic Approaches to Total Synthesis of Pseudopterosin A Aglycones

The synthesis of the pseudopterosin aglycones, the non-sugar core of the natural products, has been a significant area of research, leading to the development of numerous innovative and efficient synthetic strategies. These approaches are often categorized based on the starting materials, such as those derived from terpenes or aromatic precursors, or by the key chemical transformations employed. researchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex molecules like this compound. This method involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. kccollege.ac.innobelprize.org For pseudopterosin aglycones, a common retrosynthetic strategy involves disconnecting the glycosidic bond first, to target the aglycone.

Further analysis of the tricyclic aglycone often identifies the hexahydrophenalene core as a key structural motif to deconstruct. researchgate.net Key disconnections frequently target the formation of the tricyclic system, often through annulation strategies that build one ring onto another. A notable approach involves a disconnection that leads back to a spirocyclic intermediate, which can then be rearranged to form the desired hydrophenalene skeleton. nih.gov This highlights the importance of identifying powerful and simplifying bond formations in the retrosynthetic plan. nobelprize.org

Another powerful retrosynthetic approach envisions the catechol ring of the aglycone arising from the oxidation of a corresponding cyclohexenone ring, which in turn can be formed through a cascade reaction. nih.gov The Dong group developed a divergent approach using a Rhodium-catalyzed C-C/C-H cascade reaction to construct a common α-tetralone skeleton, providing access to various amphilectane and serrulatane diterpenoids, including the pseudopterosin aglycones. researchgate.net

Stereoselective Construction of the Core Diterpene Skeleton

A critical challenge in the synthesis of this compound is the precise control of stereochemistry at its multiple chiral centers. lboro.ac.uk Early syntheses often relied on substrate-controlled methods, where the inherent stereochemistry of a chiral starting material, such as (S)-(-)-limonene, dictates the stereochemical outcome of subsequent reactions. rsc.org However, these approaches can be limited in their flexibility to produce various stereoisomers. nih.gov

More advanced strategies employ reagent-controlled asymmetric catalysis to install the desired stereocenters with high selectivity. lboro.ac.uknih.gov For instance, enantioselective hydrovinylation reactions catalyzed by cobalt or nickel complexes have been used to set key stereocenters with excellent enantiomeric excess. nih.govnih.gov This method allows for the synthesis of either enantiomer of the natural product by simply choosing the appropriate enantiomer of the catalyst's ligand. nih.gov

Diastereoselective Lewis acid-mediated cyclizations are another powerful tool for constructing the tricyclic core with the correct relative stereochemistry. nih.gov The choice of Lewis acid and reaction conditions can significantly influence the diastereoselectivity of these cyclizations. nih.gov For example, SnCl₄ has been used to promote Friedel-Crafts alkylations to form the final ring of the tricycle, though the stereochemical outcome can be sensitive to the protecting groups used on the aromatic ring. researchgate.netrsc.org

Advanced Synthetic Methodologies and Reaction Development

The quest for more efficient syntheses of this compound has spurred the development and application of advanced synthetic methodologies.

Diels-Alder Reactions: The Diels-Alder cycloaddition has been a cornerstone in several synthetic routes. thieme-connect.com It provides a powerful method for constructing the spirocyclic intermediates that can be further elaborated into the hydrophenalene core. nih.gov An intramolecular Diels-Alder (IMDA) approach has also been explored to form the tricyclic core directly. gla.ac.ukucl.ac.uk

Mukaiyama Aldol (B89426) Reactions: The Mukaiyama aldol reaction, a Lewis acid-catalyzed aldol addition of a silyl (B83357) enol ether to an aldehyde or ketone, has been instrumental in forming key carbon-carbon bonds. rsc.org In one of the earliest total syntheses, a one-pot inter- followed by intramolecular Mukaiyama aldol reaction was used to construct a bicyclic phenol (B47542) intermediate. rsc.org

Anionic Oxy-Cope/Transannular Michael Addition Cascade: A particularly elegant strategy involves an anionic oxy-Cope rearrangement followed by a transannular Michael addition cascade. This sequence converts a readily available spirocyclic precursor into the hydrophenalene skeleton of the pseudopterosin aglycones in a single step. nih.gov

Asymmetric Hydrovinylation: The iterative use of asymmetric hydrovinylation has proven to be a highly effective method for installing multiple chiral centers with high stereocontrol. nih.govnih.gov This reaction uses ethylene (B1197577) to introduce a vinyl group stereoselectively, and its late-stage application demonstrates the catalyst's compatibility with complex functional groups. nih.gov

Comparative Analysis of Diverse Synthetic Routes and Efficiencies

| Lead Scientist/Group | Year | Key Starting Material | Key Methodologies | Longest Linear Sequence (steps) | Overall Yield (%) | Target |

| Broka | 1988 | (S)-(-)-Limonene | Mukaiyama aldol, Friedel-Crafts alkylation | 30 | Not specified | This compound |

| Corey | 1989 | (-)-Neoisomenthol | Intramolecular aldol, Michael addition | 21 | Not specified | This compound and E aglycones |

| Corey | 1998 | (S)-Limonene | Intramolecular aldol, Friedel-Crafts alkylation | 16 | Not specified | A-F aglycone |

| RajanBabu | 2011 | 2,3-dimethoxy-4-methylstyrene | Asymmetric hydrovinylation | Not specified | Not specified | G-J aglycone |

| Carreira | 2015 | Methansulfonate A and Grignard reagent B | Diels-Alder reactions, Kumada cross-coupling | Not specified | Not specified | (-)-G-J aglycone |

| Gademann | 2021 | 4-methyl-styrene | Enantioselective cobalt-catalyzed hydrovinylation | 12 | 30 | This compound aglycone |

The development of cascade reactions, such as the anionic oxy-Cope/transannular Michael addition, offers a highly efficient route to the core structure, significantly reducing the step count. nih.gov These comparisons highlight a clear trend towards more concise and efficient synthetic strategies, driven by the discovery and application of new and powerful chemical reactions.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies, aiming to identify the minimal pharmacophore responsible for its biological activity and to develop compounds with improved properties. researchgate.net

Semisynthetic Modifications of Natural Pseudopterosins

Semisynthesis, which involves the chemical modification of the natural product, provides a direct route to a variety of derivatives. mdpi.com These modifications have focused on different parts of the pseudopterosin molecule, including the sugar moiety and the aromatic ring.

For example, the O-Me C-glycoside derivative of this compound has been synthesized and shown to retain dose-dependent anti-inflammatory activity. mdpi.com Other modifications have explored the impact of different sugar units and the degree of substitution on the hexahydrophenalene core. researchgate.net The synthesis of pseudopteroquinoxalines from natural pseudopterosins has also been reported. mdpi.com These semisynthetic efforts have demonstrated that the anti-inflammatory activity is conserved across a wide range of structural modifications, suggesting that a simplified aglycone might be sufficient for the biological effect. researchgate.net In fact, some studies indicate that the aglycone itself exhibits anti-inflammatory activity comparable to the natural glycosides. nih.govresearchgate.net

De Novo Synthesis of Novel Pseudopterosin-Inspired Structures

The de novo synthesis of novel molecular structures inspired by this compound allows for the creation of compounds that retain the desirable biological activity of the natural product while potentially offering improved properties or novel mechanisms of action. This approach moves beyond simple modification of the natural scaffold to the ground-up construction of new chemical entities.

A significant strategy in this area involves the synthesis of key biosynthetic precursors to the pseudopterosins, which can then serve as starting points for generating novel analogs. For instance, the diterpene macrocycle isoelisabethatriene A, a biosynthetic precursor to pseudopterosin, has been a focal point of synthetic efforts. researchgate.net Access to this intermediate allows for the exploration of chemical space around the core pseudopterosin structure.

One notable development is the generation of new scaffolds for drug development through differential transformations of biosynthetic isomers. For example, while isoelisabethatriene A can be converted to the advanced pseudopterosin precursor erogorgiaene (B1241737), its isomer, isoelisabethatriene B, can be transformed into a novel compound, 1R-epoxy-elisabetha-5,14-diene (EED). researchgate.netgoogle.com This opens up an entirely new class of pseudopterosin-inspired structures for biological evaluation. The de novo synthesis of such precursors provides a sustainable and scalable route to these compounds, avoiding reliance on harvesting the natural source. researchgate.net

The general approach to the de novo synthesis of complex, polycyclic marine natural products often involves a convergent strategy. This typically includes the synthesis of two or more complex fragments that are later joined together, a method that allows for efficient construction of the carbon skeleton. acs.org While specific de novo total syntheses of novel pseudopterosin-inspired structures are complex, the synthesis of key intermediates like erogorgiaene represents a critical achievement, providing a platform for further diversification and the creation of new therapeutic leads. researchgate.net

High-Throughput Synthesis and Combinatorial Approaches

High-throughput synthesis and combinatorial chemistry are powerful methodologies for accelerating the discovery of new drug candidates by rapidly generating large libraries of related compounds. slideshare.netnih.gov These techniques shift the paradigm from a traditional, one-by-one approach to a parallel synthesis model, which can be automated to produce a focused set of molecules. labotec.co.za In the context of this compound, these approaches are invaluable for exploring structure-activity relationships (SAR).

The core concept involves using the pseudopterosin scaffold, identified as a "privileged structure," as a central template. nih.gov From this starting point, combinatorial libraries of analogs can be generated through various chemical modifications. This parallel synthetic approach allows for systematic alterations to different parts of the molecule—such as the sugar moiety, the aromatic ring, or the terpene backbone—to assess how these changes affect biological activity. tandfonline.com

Combinatorial chemistry can be performed using either solid-phase or solution-phase techniques. slideshare.net Solid-phase synthesis, where molecules are built on a resin support, is particularly well-suited for creating large libraries because it simplifies the purification process. By applying different building blocks in a systematic, combinatorial fashion, a vast number of unique pseudopterosin analogs can be synthesized efficiently.

Once these libraries are created, they are screened for biological activity using high-throughput screening (HTS) assays. slideshare.netnih.gov HTS utilizes automated systems, often with microtiter plates, to rapidly test thousands of compounds against a specific biological target. slideshare.net This combination of rapid synthesis and rapid screening dramatically increases the probability of identifying "hit" compounds with improved potency, selectivity, or other desirable pharmacological properties, which can then be selected for further optimization into clinical leads. slideshare.nettandfonline.com

Chemoenzymatic and Biocatalytic Approaches to this compound Modification

Chemoenzymatic and biocatalytic methods offer a highly selective and environmentally sustainable alternative to traditional chemical synthesis for modifying complex natural products like this compound. researchgate.net These approaches leverage the inherent specificity of enzymes to perform precise chemical transformations that would be challenging to achieve with conventional reagents.

A key area of progress has been the use of enzymes to functionalize pseudopterosin precursors, providing access to a wider chemical space for developing bioactive compounds. google.com This strategy is fundamental to creating derivatives with enhanced or novel therapeutic properties.

Recent breakthroughs have identified specific enzymes capable of acting on the pseudopterosin pathway:

Lipase-Catalyzed Oxidation : A notable chemoenzymatic strategy involves the use of lipases to perform selective oxidations on pseudopterosin precursors. Under identical reaction conditions, a lipase (B570770) can differentially transform the isomers isoelisabethatriene A and isoelisabethatriene B. This reaction converts isoelisabethatriene A into erogorgiaene, an advanced precursor to pseudopterosin, with a 69% yield. Simultaneously, it transforms isoelisabethatriene B into a new natural product, 1R-epoxy-5,14-elisabethadiene (EED), with a 41% yield. researchgate.netgoogle.com This differential reactivity provides access to both known precursors and novel molecular scaffolds from a common set of starting materials. google.com

Cytochrome P450-Mediated Cascade : Researchers have characterized a unique class of multifunctional cytochrome P450 enzymes from soft corals that play a crucial role in pseudopterosin biosynthesis. acs.orgrsc.org One such enzyme catalyzes an oxidative cascade that converts elisabethatrienol into the pseudopterosin aglycone, 7,8-dihydroxyerogorgiaene. rsc.org This discovery is significant as it demonstrates that a single enzyme can perform a complex series of reactions to produce a nearly mature natural product, offering a powerful tool for biotechnological production. acs.org

These biocatalytic approaches are not only efficient but also align with the principles of green chemistry. By harnessing the power of enzymes, it is possible to produce valuable pseudopterosin intermediates and analogs in a more cost-effective and sustainable manner, paving the way for their broader clinical development. researchgate.netgoogle.com

Interactive Table: Chemoenzymatic Reactions in Pseudopterosin Synthesis

Below is a summary of key chemoenzymatic and biocatalytic transformations related to pseudopterosin synthesis.

| Enzyme | Substrate | Product | Yield (%) | Reference |

| Lipase | Isoelisabethatriene A | Erogorgiaene | 69% | researchgate.net, google.com |

| Lipase | Isoelisabethatriene B | 1R-epoxy-5,14-elisabethadiene (EED) | 41% | researchgate.net, google.com |

| Cytochrome P450 | Elisabethatrienol | 7,8-dihydroxyerogorgiaene | Not specified | rsc.org |

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements for Anti-inflammatory Activity

The anti-inflammatory properties of pseudopterosins are among their most well-documented activities. researchgate.netscienceopen.com SAR studies have revealed that while the complete molecular architecture contributes to maximal potency, certain substructures are essential for this effect.

Initial research highlighted the importance of the glycosidic moiety for in vivo anti-inflammatory activity. nih.govgla.ac.uk However, subsequent studies have shown that the diterpene aglycone itself is also potent, suggesting that a primary role of the sugar may be to enhance water solubility and protect the sensitive catechol moiety of the aglycone from oxidation. nih.gov In some assays, the aglycone proved to be as potent as the corresponding glycosides, particularly in inhibiting the NF-κB pathway. nih.gov This suggests that the aglycone contains the core pharmacophore.

Synthetic analogues have demonstrated that anti-inflammatory activity is conserved across a wide range of structural modifications to the tricyclic catechol aglycone. nih.govresearchgate.net This indicates a degree of flexibility in the structural requirements. For instance, seco-pseudopterosins, which possess a cleaved C1–C12 bond resulting in a bicyclic serrulatane structure, exhibit enhanced anti-inflammatory activity compared to pseudopterosin A. Seco-pseudopterosin A, for example, is a more potent cyclooxygenase (COX) inhibitor than its parent compound. Greatly simplified synthetic analogues have also been shown to maintain anti-inflammatory bioactivities with comparable efficacy, further aiding in the identification of the minimal pharmacophore. researchgate.net

Mechanistic studies have pointed to the arachidonic acid cascade as a key target. This compound has been shown to inhibit phospholipase A2 (PLA2), with its glycoside moiety potentially involved in these interactions. mdpi.com

Table 1: Comparative Anti-inflammatory Activity of this compound and its Derivatives

| Compound | Structural Modification | Reported Anti-inflammatory Activity/Target | Source(s) |

| This compound (PsA) | Natural product with non-acetylated xylose | Potent inhibitor of PMA-induced inflammation; Inhibits PLA2, PGE2, and LTC4 production. mdpi.com | mdpi.com |

| This compound-F Aglycone | Removal of the glycosidic moiety | Equally potent as glycosides in inhibiting the NF-κB pathway. nih.gov | nih.gov |

| Seco-pseudopterosin A | Cleaved C1-C12 bond (bicyclic) | Enhanced COX inhibition (IC₅₀ = 0.1 µM) compared to PsA (IC₅₀ = 1.2 µM). | |

| Synthetic Analogue 33 | Modified tricyclic catechol aglycone | Reduced PMA-induced inflammation by 72% at 50 μ g/ear , showing 80% of PsA's activity. nih.gov | nih.gov |

| O-Me C-glycoside of PsA | Semi-synthetic C-glycoside derivative | Exhibited dose-dependent anti-inflammatory activity similar to the natural product. mdpi.comacs.org | mdpi.comacs.org |

Structural Determinants for Antineoplastic Efficacy

Pseudopterosins have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. medcraveonline.comnih.gov However, the structural features required for antineoplastic activity appear to differ from those for anti-inflammatory effects.

While seco-pseudopterosins show increased anti-inflammatory potency, they exhibit reduced cytotoxicity against cancer cells. For example, seco-pseudopterosins lack the GRα-dependent antiproliferative effects observed with this compound in triple-negative breast cancer (TNBC) cells. This divergence highlights that the tricyclic core is more favorable for anticancer activity than the bicyclic serrulatane skeleton. Studies on various pseudopterosin derivatives in cancer cell lines, such as prostate cancer (PC-3) and TNBC, support the potential of this class of compounds in oncology, although the specific SAR for anticancer activity is still an area of active investigation. medcraveonline.comresearchgate.net

Impact of Stereochemistry on Biological Potency

Stereochemistry plays a pivotal role in the biological potency and mechanism of action of pseudopterosins. medcraveonline.comresearchgate.net The molecule possesses several chiral centers, and alterations in their configuration can lead to significant changes in biological targets.

A striking example is the difference between this compound and its stereoisomer, isopseudopterosin. While both exhibit anti-inflammatory properties, they act through different molecular pathways. this compound is known to agonize the glucocorticoid receptor alpha (GRα) to suppress NF-κB, whereas isopseudopterosin acts as an inhibitor of Janus kinase 1 (JAK1). mdpi.com This demonstrates that the spatial arrangement of the atoms is critical for specific receptor binding and subsequent signal modulation. The stereochemistry at the C1 position, which determines whether the glycosidic bond is in the alpha or beta configuration, also influences biological activity. medcraveonline.comresearchgate.net

Role of Specific Functional Groups in Target Modulation

The biological activity of pseudopterosins is finely tuned by specific functional groups, particularly the sugar moiety and its modifications. nih.govnih.gov

Glycosidic Moiety : The type of sugar attached to the diterpene aglycone is a key determinant of activity. nih.govnih.gov For instance, comparisons between pseudopterosins containing fucopyranose, arabinopyranose, or xylose show different levels of potency in various assays. nih.govnih.gov In some antimicrobial assays, derivatives with fucopyranose were more active than those with arabinopyranose. nih.gov The glycosidic portion may also confer cell-type selectivity, possibly acting as a targeting group. gla.ac.uk

Degree of Acetylation : Pseudopterosins A-D differ primarily in the degree and position of acetylation on the xylose sugar. pnas.org This structural variation is crucial for their biological profiles. mdpi.com Studies comparing different pseudopterosins have shown that acetylation can enhance activity. For example, PsQ and PsS, which have an acetylated fucose moiety, show greater anti-inflammatory activity than PsP, which has a non-acetylated fucose. nih.gov The position of acetylation on the sugar ring (e.g., C-2' vs. C-4') also modulates the biological effect. nih.gov

Position of Glycosylation : The point of attachment of the sugar to the diterpene skeleton, typically at C-9 or C-10, also impacts activity. nih.govnih.gov In some anti-inflammatory assays, pseudopterosins glycosylated at C-10 showed greater activity than those glycosylated at C-9. nih.gov

Table 2: Influence of Functional Groups on Pseudopterosin Activity

| Functional Group | Variation | Impact on Biological Activity | Source(s) |

| Sugar Moiety | Fucopyranose vs. Arabinopyranose | Influences antimicrobial and anti-inflammatory potency; activity is context-dependent. nih.govnih.gov | nih.govnih.gov |

| Acetylation | Non-acetylated vs. Acetylated sugar | Acetylation generally improves anti-inflammatory activity (e.g., PsQ vs. PsP). nih.gov | nih.gov |

| Acetylation Position | Acetylation at C-4' vs. C-2' of fucose | Acetylation at C-4' (PsQ) resulted in higher MPO inhibition than at C-2' (PsS). nih.gov | nih.gov |

| Glycosylation Position | Glycosylation at C-10 vs. C-9 | C-10 glycosylated compounds (e.g., PsQ, PsS, PsT) were generally more active in MPO assays than C-9 glycosylated ones (e.g., PsG, PsK). nih.gov | nih.gov |

Computational Chemistry and Molecular Modeling in SAR Analysis

Ecological and Evolutionary Significance

Role of Pseudopterosin A in Marine Chemical Ecology

This compound is a diterpene glycoside produced by the Caribbean sea whip, Antillogorgia elisabethae (formerly Pseudopterogorgia elisabethae). wikipedia.orgupeikerrlab.ca This compound is a prominent example of a marine secondary metabolite, which are compounds not essential for the primary life-sustaining processes of an organism but that play a crucial role in its interaction with the environment. bac-lac.gc.ca In the marine realm, and particularly for sessile (stationary) organisms like gorgonians, chemical compounds are a primary means of mediating ecological interactions. researchgate.netuga.edu These interactions include defense against predators, competition for space, and prevention of infection. researchgate.netscispace.comresearchgate.net

Allelopathic Interactions within Marine Ecosystems

Allelopathy is the chemical inhibition of one organism by another, a critical process in competitive interactions, especially in crowded marine environments like coral reefs where space is a fiercely contested resource. researchgate.netsi.edu Sessile invertebrates, including gorgonians, release secondary metabolites to prevent competitors such as other corals, algae, or sponges from encroaching on their territory. researchgate.netscispace.com

This compound and its related compounds are believed to function as allelopathic agents for A. elisabethae. mdpi.comthieme-connect.de By releasing these potent bioactive compounds into its immediate surroundings, the gorgonian can inhibit the settlement, growth, or survival of nearby competitors. researchgate.net This chemical "halo" ensures the gorgonian maintains access to essential resources like sunlight and water flow for feeding and respiration. The role of secondary metabolites in mediating these competitive interactions is a key factor in structuring benthic marine communities. researchgate.net While direct experimental evidence for the allelopathic effects of purified this compound in the field is an area for further research, the potent biological activity of the compound strongly supports its role in these interactions. thieme-connect.dethieme-connect.com

Evolutionary Perspectives on Secondary Metabolite Production in Gorgonians

The production of a diverse arsenal (B13267) of secondary metabolites, including diterpenes like this compound, is a hallmark of gorgonian corals. researchgate.netresearchgate.net From an evolutionary standpoint, this chemical diversity is not random but is the result of intense selective pressures in the marine environment. uga.edu The evolution of these compounds is thought to be a primary adaptive strategy that has allowed gorgonians to thrive in various ecological niches. uga.edu

The maintenance of this chemical diversity is likely driven by a complex interplay of ecological factors. uga.edu Studies on Caribbean gorgonians suggest that the evolution of their secondary metabolites may not be solely a response to microbial threats, as some species lack broad-spectrum antimicrobial activity. nih.gov This indicates that other pressures, such as deterring different types of predators or outcompeting various organisms for space, have been significant evolutionary drivers. uga.edunih.gov

Furthermore, the chemical profile of a gorgonian can vary significantly between different populations, even within the same species, suggesting adaptation to local environmental conditions. wikipedia.orguga.edu For instance, populations of A. elisabethae from the Bahamas have been found to contain higher concentrations of pseudopterosins compared to those in the Florida Keys, which in turn exhibit a greater diversity of other diterpenes. wikipedia.orgresearchgate.net This variation points to an ongoing evolutionary process where chemical defenses are fine-tuned in response to specific local pressures. The co-evolution with symbiotic microorganisms is also a crucial factor, as these symbionts contribute to the biochemical pathways that produce these complex molecules. mdpi.comresearchgate.net Thus, the ability to produce compounds like this compound is an evolutionary trait that is fundamental to the ecological success of gorgonians.

Emerging Research Directions and Future Perspectives

Omics Technologies in Pseudopterosin A Research

The application of "omics" technologies, such as genomics and metabolomics, is revolutionizing the study of this compound and its natural source, the Caribbean sea whip Antillogorgia elisabethae (synonymous with Pseudopterogorgia elisabethae). marineboard.eusemanticscholar.orgau.dk These powerful tools provide a holistic view of the biological systems involved in the production of this valuable compound.

Genomics: Genomic studies are crucial for identifying the genes and enzymatic pathways responsible for pseudopterosin biosynthesis. acs.org By sequencing the genome of A. elisabethae and its associated microorganisms, researchers can pinpoint the genetic blueprint for the enzymes that construct the complex pseudopterosin molecule from simpler precursors. semanticscholar.orgacs.org This genetic information is fundamental for efforts in biosynthetic pathway engineering. Recent breakthroughs have led to the identification and characterization of key enzymes, including unique multifunctional cytochrome P450 enzymes that catalyze cascade reactions in the biosynthesis process. acs.orgacs.org The draft genome of Heliopora coerulea and transcriptomic data from A. elisabethae have provided significant opportunities to elucidate the pseudopterosin biosynthetic pathways using modern approaches. acs.org

Metabolomics: Metabolomic analysis provides a snapshot of the small-molecule chemistry occurring within an organism. In the context of this compound research, metabolomics helps to identify not only the final pseudopterosin compounds but also the various precursors and related metabolites. nih.govmdpi.com This chemical fingerprinting can reveal variations in pseudopterosin production based on geographical location, environmental conditions, or the presence of symbiotic organisms. nih.gov For instance, metabolomic fingerprinting of soft coral extracts using techniques like UPLC-HRMS has been employed to compare the metabolic profiles of different genera and identify potential bioactive metabolites. nih.gov Such studies have highlighted the significant chemical variability in species like A. elisabethae. mdpi.com

| Omics Technology | Application in this compound Research | Key Findings |

| Genomics | Identification of biosynthetic genes and pathways. | Discovery of unique multifunctional cytochrome P450 enzymes involved in pseudopterosin biosynthesis. acs.orgacs.org |

| Metabolomics | Profiling of pseudopterosins and related metabolites. | Revealing chemical diversity and geographical variations in pseudopterosin content. nih.govmdpi.com |

Advanced Delivery Systems for Experimental Research

The translation of this compound's potent biological activity into practical experimental models often faces challenges related to its solubility and delivery. To overcome these hurdles, researchers are exploring advanced delivery systems, such as nanoparticle encapsulation, for in vitro studies.

Encapsulating this compound within nanoparticles can enhance its stability, solubility, and cellular uptake in experimental settings. nih.govwiley-vch.de This approach allows for more controlled and efficient delivery of the compound to target cells or tissues in laboratory assays. For example, solid lipid nanoparticles and polymeric nanoparticles are being investigated for the delivery of hydrophobic natural products. wiley-vch.de Chitosan, a biopolymer derived from marine organisms, has also been explored for creating nanoparticles to encapsulate and deliver various compounds. mdpi.com While specific studies on the nano-encapsulation of this compound are emerging, the principles from similar bioactive compounds suggest significant potential. This technology can improve the reliability and reproducibility of in vitro experiments, providing a clearer understanding of this compound's mechanisms of action.

Exploitation of Biosynthetic Pathways for Engineered Production

The reliance on harvesting wild populations of A. elisabethae for this compound is unsustainable and has prompted significant research into alternative production methods. researchgate.net A key strategy is the exploitation of its biosynthetic pathways for engineered production through heterologous expression. acs.orgacs.org

This approach involves transferring the identified biosynthetic genes from A. elisabethae into a host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), that can be easily cultured and scaled up for industrial production. acs.orgresearchgate.net The successful expression of pseudopterosin biosynthetic genes in S. cerevisiae represents a major step towards sustainable production. acs.org This method not only alleviates the environmental pressure on coral reefs but also opens the door for producing novel analogs of this compound through metabolic engineering. researchgate.netmdpi.com Researchers have demonstrated that a single multifunctional P450 enzyme is sufficient to catalyze the conversion of precursors to the core structure of seco-pseudopterosins, which has significant biotechnological utility. acs.org

| Precursor Compound | Key Biosynthetic Step | Resulting Intermediate/Product |

| Geranylgeranyl diphosphate (B83284) | Cyclization | Elisabethatriene (B1243429) oup.com |

| Elisabethatriene | Aromatization & Dihydroxylation | Erogorgiaene (B1241737) & 7,8-dihydroxyerogorgiaene acs.orgacs.orgoup.com |

| 7,8-dihydroxyerogorgiaene | Glycosylation | Seco-pseudopterosin oup.com |

| Seco-pseudopterosin | Dehydrogenation & Ring Closure | Pseudopterosins oup.com |

Interdisciplinary Approaches in this compound Academic Inquiry

The multifaceted nature of this compound research necessitates a convergence of expertise from various scientific disciplines. acs.orgnoaa.gov Interdisciplinary collaborations are becoming increasingly vital to fully unlock the potential of this marine natural product.

This collaborative effort brings together:

Marine Biologists and Ecologists: To study the natural habitat, population genetics, and symbiotic relationships of A. elisabethae. semanticscholar.orgbuffalo.edu

Natural Product Chemists: To isolate, purify, and elucidate the structure of this compound and its analogs. researchgate.net

Molecular Biologists and Geneticists: To identify and characterize the biosynthetic genes and pathways. acs.orgacs.org

Synthetic and Medicinal Chemists: To develop total synthesis routes and create novel, more potent analogs. southampton.ac.ukresearchgate.net

Pharmacologists and Cell Biologists: To investigate the mechanisms of action and therapeutic potential in various disease models. researchgate.netmdpi.com

Biotechnologists and Chemical Engineers: To develop and optimize engineered production systems. researchgate.netmdpi.com

Such interdisciplinary approaches foster innovation and accelerate the pace of discovery, from the fundamental understanding of the coral's biology to the potential development of new therapeutic agents. noaa.govfrontiersin.org This integrated strategy is crucial for navigating the complexities of marine drug discovery and development. omicsonline.org

Q & A

Basic Research Questions

Q. What established methodologies are optimal for isolating pseudopterosin A from marine sources like Pseudopterogorgia elisabethae?

- Answer : Isolation typically involves solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic techniques such as flash chromatography, HPLC, or TLC. Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with published data. Critical variables include solvent polarity gradients and column selection to separate structurally similar diterpene glycosides .

Q. What in vitro assays are commonly used to assess this compound’s anti-inflammatory activity?

- Answer : Standard assays include COX-1/COX-2 inhibition assays, NF-κB luciferase reporter systems, and cytokine (e.g., TNF-α, IL-6) quantification in macrophage models (e.g., RAW 264.7). Dose-response curves and IC50 values should be validated with positive controls (e.g., indomethacin) to ensure reproducibility .

Q. How is this compound’s structural stability evaluated under varying pH and temperature conditions?

- Answer : Accelerated stability studies using HPLC-UV or LC-MS monitor degradation products. Parameters include incubation at 25–40°C and pH 3–8. Data interpretation should account for this compound’s glycosidic bond sensitivity to acidic hydrolysis .

Advanced Research Questions

Q. How can researchers design a PICOT-based study to evaluate this compound’s efficacy in chronic inflammation models?

- Answer :

- P (Population): Murine models with induced arthritis (e.g., collagen-induced arthritis).

- I (Intervention): Daily intraperitoneal this compound (dose range: 0.1–10 mg/kg).

- C (Comparison): Standard therapies (e.g., methotrexate) or vehicle controls.

- O (Outcome): Joint swelling reduction, histopathological scoring, serum cytokine levels.

- T (Time): 4–6 weeks.

This framework ensures hypothesis-driven endpoints and minimizes confounding variables .

Q. What strategies resolve contradictory data on this compound’s bioactivity across studies?

- Answer : Contradictions may arise from differences in compound purity (>95% by HPLC), assay protocols (e.g., serum-containing vs. serum-free media), or cell line variability. Meta-analyses should standardize data using metrics like fold-change relative to controls and apply multivariate regression to identify confounding factors .

Q. Which techniques elucidate this compound’s molecular interactions with inflammatory targets (e.g., COX-2)?

- Answer : X-ray crystallography or cryo-EM can resolve binding conformations. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies validates key residues (e.g., Arg120 in COX-2). Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff) .

Q. How can this compound’s biosynthesis be optimized in heterologous hosts (e.g., Saccharomyces cerevisiae)?

- Answer : Metabolic engineering requires codon-optimized genes for diterpene synthases (e.g., PsAS, PsDS) and cytochrome P450s (e.g., PsCYP). Fermentation conditions (pH, dissolved O2, fed-batch strategies) must balance precursor (GGPP) availability and terpenoid toxicity. Yield improvements are tracked via LC-MS/MS .

Q. What in silico approaches predict the bioactivity of this compound derivatives?

- Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Molecular dynamics simulations (e.g., GROMACS) assess derivative stability in lipid bilayers for membrane permeability predictions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.